Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
Description
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS: 1379290-58-0, molecular formula: C₉H₁₄ClNO₂) is a bicyclic compound featuring a norbornene framework with a methyl ester and an amino group at specific positions. This compound is commercially available with high purity (95–99%) and serves as a versatile building block in medicinal chemistry and organic synthesis . Its rigid bicyclic structure and functional groups make it valuable for studying stereochemical effects, reactivity patterns, and biological interactions.
Properties
IUPAC Name |
methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h2-3,5-8H,4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHULQNPIYFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1N)C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride is a bicyclic compound that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications in drug discovery.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 203.67 g/mol
- CAS Number : 1965304-67-9
The compound features a bicyclo[2.2.1]heptane core with an amino group and an ester functional group, which contributes to its reactivity and biological activity .
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological systems, particularly through enzyme inhibition and receptor binding.
Enzyme Interactions
The compound's amino group allows it to form hydrogen bonds with active sites on enzymes, potentially inhibiting or modifying their activity. For instance, studies indicate that compounds with similar structures can inhibit the transport of amino acids across cellular membranes by interacting with specific transporters like LAT1 (L-type amino acid transporter) .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate | Bicyclic structure with amino and ester groups | Potential inhibitor of amino acid transport |
| Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Bicyclic structure without amino group | Limited biological activity |
| Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Two ester groups | Enhanced solubility but reduced reactivity |
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Contains a carboxylic acid | More acidic properties; different reactivity patterns |
Case Studies and Research Findings
Research has demonstrated that methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate can influence cellular uptake mechanisms in cancer cells, making it a candidate for further investigation in cancer therapy:
- Study on LAT1 Transporter : A study evaluated the inhibitory effects of various compounds on the LAT1 transporter, revealing that methyl 3-amino derivatives exhibited significant inhibition of amino acid uptake in HEK-hLAT1 cells at concentrations around 200 μM, showcasing their potential as therapeutic agents against tumors that rely on specific amino acids for growth .
- Synthesis and Evaluation : Another research effort focused on synthesizing various analogs of bicyclic compounds to assess their specificity and efficacy in inhibiting amino acid transport systems in cancer models, highlighting the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride has a molecular formula of and a molecular weight of approximately 195.25 g/mol. The compound features a bicyclo[2.2.1]heptane core, an amino group, and an ester functional group, which contribute to its reactivity and biological activity .
Applications in Organic Synthesis
1. Building Block for Complex Molecules
- Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate serves as a versatile building block in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities .
2. Medicinal Chemistry
- The compound's ability to form hydrogen bonds through its amino group enhances its potential as a therapeutic agent. It can interact with enzymes or receptors, potentially inhibiting or modifying their activity, which is crucial for drug discovery .
Biological Applications
1. Enzyme Interaction Studies
- Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has been studied for its interactions with biological systems, particularly in understanding enzyme mechanisms and metabolic pathways . Its structural attributes allow it to bind effectively with active sites on enzymes, making it a candidate for further research in enzyme inhibition.
2. Transport System Specificity
- Related compounds have been investigated for their specificity to amino acid transport systems within cells, which may provide insights into the development of targeted therapies for conditions such as cancer . The structural similarities between these compounds suggest that methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate could exhibit similar properties.
Comparative Analysis with Related Compounds
To better understand the unique aspects of methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Bicyclic structure without amino group | Lacks biological activity associated with amino compounds |
| Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Two ester groups instead of one | Enhanced solubility but reduced reactivity |
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Contains a carboxylic acid instead of an ester | More acidic properties; potential for different reactivity patterns |
This table highlights how the presence of the amino group in methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate distinguishes it from other related compounds by enhancing its biological activity and reactivity .
Case Studies and Research Findings
Research has shown that compounds similar to methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate can inhibit specific amino acid transport systems in cancer cells, suggesting potential therapeutic applications . Furthermore, studies on cyclic β-amino acids indicate their role as precursors for bioactive compounds such as antibiotics and enzyme inhibitors .
In particular, the bicyclic structure has been utilized in asymmetric synthesis and as organocatalysts, demonstrating versatility in both medicinal chemistry and materials science .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Ester Derivatives
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate Hydrochloride
- CAS : 95630-74-3
- Molecular Formula: C₁₀H₁₆ClNO₂
- Key Differences: The ethyl ester analog has a larger alkyl group, increasing hydrophobicity. It exhibits a melting point of 129–132°C and solubility in ethanol and water .
- Applications : Used in Diels-Alder reactions and as a precursor for chiral catalysts .
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₁NO₃
Carboxylic Acid Derivatives
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
Halogenated and Substituted Derivatives
Methyl 3-(Dichloromethylene)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Molecular Formula: C₉H₉Cl₂NO₂
- Key Differences : The dichloromethylene group introduces electronegativity, enhancing reactivity in cycloadditions. Synthesized via base-mediated elimination (e.g., potassium tert-butoxide) .
Alkyl-Substituted Derivatives (e.g., Heptyl, Isobutyl)
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Nitroaldol Reaction and Catalytic Hydrogenation
The synthesis begins with a nitroaldol reaction between ethyl nitroacetate, cyclopentadiene, and formaldehyde in tetrahydrofuran (THF) at 50°C, yielding ethyl 2-nitrobicyclo[2.2.1]hept-5-ene-2-carboxylate as a mixture of diastereomers (4 and 5 ) in 88% yield. Key steps include:
| Step | Conditions | Yield |
|---|---|---|
| Nitroaldol reaction | THF, AcOH, 50°C, 12h | 88% |
| Hydrogenation | H₂/Pd-C, MeOH/H₂O, Boc₂O, K₂CO₃ | 90% |
Catalytic hydrogenation of the nitro group (H₂/Pd-C) followed by Boc protection under basic conditions (Boc₂O/K₂CO₃) produces the Boc-protected amine intermediate. Subsequent HCl treatment in methanol yields the hydrochloride salt.
Stereoselective α-Carboxylation
A substrate-controlled α-carboxylation strategy employs norbornene monoester derivatives. Using oxalyl chloride and methanol, methyl 5-norbornene-2-carboxylate is synthesized with 77% yield. Diastereoselective α-carboxylation (up to 35:1 dr) is achieved via:
- Esterification : 5-Norbornene-2-carboxylic acid → methyl ester (77%).
- Curtius rearrangement : Converts acyl azides to isocyanates, followed by hydrolysis to amines.
- Salt formation : Treatment with HCl/MeOH isolates the hydrochloride.
Resolution of Racemic Mixtures
Racemic ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate (±)-4 is resolved using diastereomeric salt formation with (+)- or (−)-dibenzoyl-tartaric acid (DBTA).
| Parameter | Details |
|---|---|
| Resolving agent | (+)-DBTA or (−)-DBTA (0.5 equiv) |
| Solvent | Ethanol/water |
| Enantiomeric excess | >95% after recrystallization |
The resolved amine is converted to the hydrochloride salt via HCl/MeOH.
Functionalization and Purification
Final purification involves recrystallization (DCM/hexane) or column chromatography (DCM/MeOH gradients). Analytical data from NMR and HPLC confirm stereochemical purity:
- ¹H NMR (DMSO-d₆): δ 1.28–1.44 (m, bridgehead protons), 3.63 (s, COOCH₃), 8.21 (br s, NH₃⁺).
- Optical rotation : [α]D²⁵ = −23.3° (c 0.5, MeOH) for the (1R,2S,4R)-enantiomer.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nitroaldol route | High yield (88–90%), scalable | Requires toxic formaldehyde |
| α-Carboxylation | Excellent diastereoselectivity | Multi-step synthesis |
| Resolution | High enantiopurity (>95% ee) | Low throughput |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride?
- Methodological Answer : The compound is typically synthesized via a Diels-Alder reaction between a suitable diene (e.g., cyclopentadiene) and a dienophile (e.g., methyl acrylate derivatives), followed by aminolysis to introduce the amino group. The hydrochloride salt is formed by treating the free amine with HCl gas in a non-aqueous solvent like diethyl ether. Key steps include:
- Diels-Alder Reaction : Conducted under thermal or catalytic conditions (e.g., Lewis acids like AlCl₃) in toluene or THF at 80°C for 12–24 hours.
- Aminolysis : Reaction with ammonia or protected amines in methanol at room temperature.
- Salt Formation : Exposure to HCl gas in anhydrous conditions to ensure stability.
Characterization via ¹H/¹³C NMR and IR confirms structural integrity, with ester carbonyl stretches at ~1700 cm⁻¹ and bicyclic proton signals between δ 3.0–5.0 ppm .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
Q. What solubility properties are critical for experimental design?
- Methodological Answer : The hydrochloride salt enhances water solubility, making it suitable for aqueous reactions. Solubility in organic solvents (e.g., DMSO, methanol) facilitates purification via recrystallization. For solubility testing:
- Stepwise Solvent Addition : Incrementally add solvents (e.g., hexane to DMSO) to precipitate the compound.
- pH Adjustment : Use NaOH to free the amine (less soluble) or HCl to maintain salt form (more soluble) .
Advanced Research Questions
Q. How can computational methods predict stereochemical outcomes in its synthesis?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G(d)) model transition states and reaction pathways. For example:
- Diels-Alder Stereoselectivity : Calculations predict endo/exo preferences based on diene-dienophile orbital overlap.
- Skeletal Rearrangements : Post-cycloadduct rearrangements (e.g., retro-Diels-Alder steps) are modeled to resolve unexpected stereoisomers .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in bicyclic systems).
- X-ray Crystallography : Determine absolute configuration if NMR data is ambiguous.
- Isotopic Labeling : Use ¹⁵N-labeled amines to track amino group interactions in complex spectra .
Q. What strategies optimize reaction yields and selectivity?
- Methodological Answer :
| Factor | Optimization Strategy | Example |
|---|---|---|
| Catalyst Screening | Test Lewis acids (e.g., ZnCl₂, AlCl₃) for Diels-Alder acceleration | AlCl₃ increases endo selectivity by 20% |
| Solvent Polarity | Use low-polarity solvents (toluene) to favor endo transition states | Toluene yields 75% endo product vs. 60% in THF |
| Temperature | Higher temps (80–100°C) reduce reaction time but may promote side reactions | 12-hour reaction at 80°C vs. 24-hour at 60°C |
Q. How does the bicyclic structure influence reactivity in downstream modifications?
- Methodological Answer : The strained norbornene framework enhances reactivity in ring-opening reactions (e.g., with electrophiles). Key considerations:
- Steric Effects : The amino group’s position directs regioselectivity in amidation or hydrolysis.
- Acid Sensitivity : Hydrochloride salt stability requires pH-controlled conditions during ester hydrolysis .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
